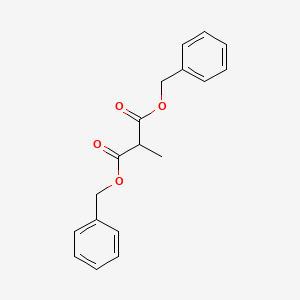
Propanedioic acid, methyl-, bis(phenylmethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedioic acid, methyl-, bis(phenylmethyl) ester: is a chemical compound with the molecular formula C18H18O4 and a molecular weight of 298.33312 g/mol . It is also known by its CAS number 82794-36-3 . This compound is characterized by its ester functional groups and is commonly used in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: Propanedioic acid, methyl-, bis(phenylmethyl) ester can be synthesized through esterification reactions involving propanedioic acid derivatives and phenylmethyl alcohols. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester product .
化学反应分析
Types of Reactions: Propanedioic acid, methyl-, bis(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Propanedioic acid, methyl-, bis(phenylmethyl) ester is used as an intermediate in organic synthesis, particularly in the preparation of other ester compounds and pharmaceuticals .
Biology: In biological research, this compound is used as a reagent in enzymatic studies and as a substrate in metabolic pathway investigations .
Medicine: this compound is explored for its potential therapeutic applications, including its use in drug formulation and delivery systems .
Industry: In industrial applications, this compound is used in the production of polymers, resins, and plasticizers .
作用机制
The mechanism by which propanedioic acid, methyl-, bis(phenylmethyl) ester exerts its effects involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in further biochemical reactions . The specific molecular targets and pathways depend on the context of its application, such as enzymatic reactions in biological systems or catalytic processes in industrial settings .
相似化合物的比较
Malonic acid (Propanedioic acid): A dicarboxylic acid with the formula CH2(COOH)2.
Dimethyl malonate: An ester derivative of malonic acid with the formula C5H8O4.
Diethyl malonate: Another ester derivative of malonic acid with the formula C7H12O4.
Uniqueness: Propanedioic acid, methyl-, bis(phenylmethyl) ester is unique due to its bis(phenylmethyl) ester groups, which impart distinct chemical properties and reactivity compared to other malonic acid derivatives. This uniqueness makes it valuable in specific synthetic and industrial applications .
生物活性
Propanedioic acid, methyl-, bis(phenylmethyl) ester, commonly referred to as diethyl malonate or its derivatives, is a compound of significant interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C15H18O4 and features two phenylmethyl groups attached to a central propanedioic acid moiety. Its structure contributes to its solubility and reactivity, making it a valuable intermediate in organic synthesis.
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that various esters of propanedioic acid exhibit antimicrobial properties. For instance, studies have shown that derivatives of propanedioic acid can inhibit the growth of bacteria and fungi. A notable study identified several bioactive compounds from Acinetobacter baumannii, which included propanedioic acid derivatives that displayed significant antifungal activity against Aspergillus flavus .
2. Antioxidant Properties
Propanedioic acid esters have been investigated for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of phenyl groups in the structure may enhance these antioxidant effects by stabilizing free radicals.
3. Enzymatic Inhibition
Certain derivatives of propanedioic acid have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For example, some compounds have shown potential as inhibitors of acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease treatment.
Case Study 1: Antifungal Activity Evaluation
A study conducted by Kadhim et al. evaluated the antifungal potential of metabolites produced by Acinetobacter baumannii. The research highlighted that certain propanedioic acid esters exhibited strong antifungal activity against pathogenic fungi, suggesting their potential application in developing new antifungal agents .
Case Study 2: Antioxidant Activity Assessment
In another investigation, researchers assessed the antioxidant capacity of various propanedioic acid derivatives using DPPH radical scavenging assays. The results indicated that certain esters exhibited significant scavenging activity, supporting their use as natural antioxidants in food preservation and therapeutic applications.
Research Findings
属性
CAS 编号 |
82794-36-3 |
|---|---|
分子式 |
C18H18O4 |
分子量 |
298.3 g/mol |
IUPAC 名称 |
dibenzyl 2-methylpropanedioate |
InChI |
InChI=1S/C18H18O4/c1-14(17(19)21-12-15-8-4-2-5-9-15)18(20)22-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |
InChI 键 |
DYSLWQIJCJSXSZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















